molecular formula C16H30N2O2 B1437749 4,9-Diisobutyl-1,6-diazecane-2,7-dione CAS No. 1990538-03-8

4,9-Diisobutyl-1,6-diazecane-2,7-dione

Cat. No.: B1437749
CAS No.: 1990538-03-8
M. Wt: 282.42 g/mol
InChI Key: IABCYXCIMBXWBS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4,9-Diisobutyl-1,6-diazecane-2,7-dione is an impurity of rac-Pregabalin . Pregabalin is a GABA analogue used as an anticonvulsant . Therefore, it’s likely that the primary targets of this compound are similar to those of Pregabalin, which primarily binds to the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system.

Mode of Action

Pregabalin reduces the release of neurotransmitters, including glutamate, norepinephrine, and substance P . Therefore, this compound might interact with its targets in a similar way.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in neuronal signal transmission, given its association with Pregabalin. Pregabalin is known to decrease the release of multiple neurotransmitters, thereby dampening the overactive nerve signals in the brain that cause seizures and pain .

Result of Action

Based on its association with pregabalin, it can be inferred that this compound may help reduce the overactivity in the brain that leads to seizures and pain .

Biochemical Analysis

Biochemical Properties

4,9-Diisobutyl-1,6-diazecane-2,7-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to interact with GABA receptors, which are crucial for neurotransmission and nociception . These interactions are essential for its role as an anticonvulsant and in pain management . The nature of these interactions involves binding to the receptor sites, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to affect the expression of genes involved in neurotransmission and inflammation . Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including GABA receptors, leading to their activation or inhibition . This binding interaction results in changes in gene expression and enzyme activity, which are crucial for its therapeutic effects . The compound also influences the activity of enzymes involved in neurotransmission and inflammation, further contributing to its biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been observed to affect cellular function, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticonvulsant and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including changes in behavior and cellular function . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmission and inflammation . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the activity of enzymes involved in these pathways . These interactions are crucial for its therapeutic effects and biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within specific tissues, which are critical for its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These processes ensure that the compound reaches its site of action, where it can exert its therapeutic effects .

Preparation Methods

The synthesis of 4,9-Diisobutyl-1,6-diazecane-2,7-dione involves several steps. One common method includes the reaction of isobutylamine with a suitable diketone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

4,9-Diisobutyl-1,6-diazecane-2,7-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,9-Diisobutyl-1,6-diazecane-2,7-dione has several scientific research applications:

Comparison with Similar Compounds

4,9-Diisobutyl-1,6-diazecane-2,7-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which influences its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

4,9-bis(2-methylpropyl)-1,6-diazecane-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-11(2)5-13-7-15(19)18-10-14(6-12(3)4)8-16(20)17-9-13/h11-14H,5-10H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABCYXCIMBXWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)NCC(CC(=O)NC1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1990538-03-8
Record name 4,9-Diisobutyl-1,6-diazecane-2,7-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1990538038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,9-DIISOBUTYL-1,6-DIAZECANE-2,7-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLV63E4GSV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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